molecular formula C24H18Cl2FN3O3 B14978542 N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B14978542
M. Wt: 486.3 g/mol
InChI Key: CKMXMQHEXOOZMC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by the presence of chlorophenyl and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-chloroaniline with 4-fluorobenzyl chloride to form an intermediate. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The final step involves the cyclization of the intermediate to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)formamide: Shares the chlorophenyl group but lacks the imidazolidinone ring and fluorobenzyl group.

    4-chlorophenyl isocyanate: Contains the chlorophenyl group but differs in functional groups and overall structure.

    4-chlorobenzyl chloride: Similar in having the chlorophenyl group but lacks the complexity of the imidazolidinone structure.

Uniqueness

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to its combination of chlorophenyl, fluorobenzyl, and imidazolidinone groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H18Cl2FN3O3

Molecular Weight

486.3 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H18Cl2FN3O3/c25-16-3-9-19(10-4-16)28-22(31)13-21-23(32)30(20-11-5-17(26)6-12-20)24(33)29(21)14-15-1-7-18(27)8-2-15/h1-12,21H,13-14H2,(H,28,31)

InChI Key

CKMXMQHEXOOZMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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